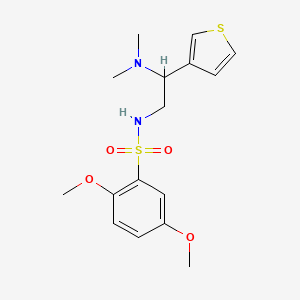

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S2/c1-18(2)14(12-7-8-23-11-12)10-17-24(19,20)16-9-13(21-3)5-6-15(16)22-4/h5-9,11,14,17H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFUUEDVVJGZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and benzenesulfonamide intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include dimethylamine, thiophene derivatives, and sulfonyl chlorides. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the dimethylamino and sulfonamide groups suggests possible activity as enzyme inhibitors or receptor modulators.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its aromatic and heterocyclic structures make it suitable for incorporation into polymers or other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The dimethylamino group could facilitate binding to active sites, while the sulfonamide group may enhance solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally analogous molecules from peer-reviewed studies and CAS-registered substances.

Structural Analogues from Research Literature

- N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₅H₂₀ClN₃O₂; MW 309.79): This compound shares a dimethylaminoalkyl chain but replaces the thiophene and benzenesulfonamide groups with a quinoline-carboxamide scaffold. Pharmacokinetic studies indicate lower metabolic stability compared to sulfonamide derivatives due to reduced polarity .

- N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₆H₂₀ClN₃O₂; MW 321.80): The pyrrolidine substituent introduces a cyclic amine, increasing steric hindrance and rigidity. This structural feature may improve receptor selectivity but reduce solubility in aqueous media compared to the dimethylamino group in the target compound .

CAS-Registered Analogues

- 1-(4-fluorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide (CAS 946357-28-4): Substitution of the dimethylamino group with morpholine enhances polarity and hydrogen-bond acceptor capacity.

- N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide (CAS 946304-87-6): This analogue replaces dimethylamino with a seven-membered azepane ring. The larger cyclic amine may improve lipophilicity and membrane permeability but could reduce CNS penetration due to increased molecular weight .

Comparative Data Table

Research Findings and Implications

- Binding Affinity : The target compound’s thiophene and methoxy groups may enhance interactions with hydrophobic pockets in enzymes like carbonic anhydrase or serotonin receptors, as seen in related sulfonamides .

- Metabolic Stability: The dimethylamino group likely improves metabolic stability compared to morpholine or azepane derivatives, which are more susceptible to oxidative metabolism .

- Solubility: The 2,5-dimethoxybenzenesulfonamide moiety increases water solubility relative to non-methoxy analogues, though LogP predictions suggest moderate lipophilicity.

Biological Activity

Chemical Structure and Properties

The compound's structure features a dimethylamino group, a thiophene ring, and a sulfonamide moiety attached to a 2,5-dimethoxybenzene. Its molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms which may contribute to its biological properties.

-

Anticancer Properties :

Research indicates that compounds with similar structures can exhibit anticancer activity. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of protein expression involved in cell cycle regulation and apoptosis . -

Antimicrobial Activity :

Sulfonamides are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial DNA replication. The presence of the thiophene ring may enhance this activity by increasing lipophilicity, thus improving membrane penetration . -

Neurotransmitter Modulation :

The dimethylamino group suggests potential interactions with neurotransmitter systems. Compounds with similar functionalities have been studied for their effects on serotonin and dopamine receptors, which could imply psychoactive properties or effects on mood disorders .

Case Studies

-

Lung Cancer Inhibition :

A comparative study on various dimethylaminoethyl-linked compounds showed significant inhibition of lung cancer cell lines. The study found that specific modifications in the side chains could enhance cytotoxicity against these cells . -

Antibacterial Efficacy :

A recent investigation into the antibacterial activities of related sulfonamide compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting that the compound could be developed as a broad-spectrum antibiotic .

In Vitro Studies

- Cytotoxicity Assays :

In vitro assays have indicated that N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide exhibits cytotoxic effects on various cancer cell lines at concentrations ranging from 10 to 50 µM. The IC50 values suggest a promising therapeutic index for further development in cancer treatment.

Structure-Activity Relationship (SAR)

A detailed SAR analysis highlights how modifications to the core structure influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increased solubility and bioavailability |

| Variation in alkyl chain length | Altered potency against specific cancer types |

| Thiophene ring substitution | Enhanced interaction with target proteins |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.